Perakine

Anti-inflammatory COX-2 Natural Product

Perakine (CAS 4382-56-3) is a monoterpenoid indole alkaloid with a distinct ajmalan-type skeleton featuring 17α-acetoxy, 20α-formyl, and N(1)=C(2) unsaturation. It is the essential substrate for Perakine Reductase (PR, AKR13 family) studies and a validated COX-2 selective inhibitor (>85% inhibition) with weak cytotoxicity. Ideal as a chemical standard for ajmaline pathway research, phytochemical marker for Rauvolfia species, and scaffold for anti-inflammatory drug discovery.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
CAS No. 4382-56-3
Cat. No. B201161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerakine
CAS4382-56-3
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O
InChIInChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18-,20+,21+/m0/s1
InChIKeyGDXJMOGWONJRHL-AFXVYWMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Perakine (CAS 4382-56-3): Indole Alkaloid Procurement and Scientific Differentiation Guide


Perakine (CAS 4382-56-3), also known as Raucaffrine, is a monoterpenoid indole alkaloid belonging to the ajmaline-sarpagine class [1]. It is a naturally occurring secondary metabolite isolated from various Rauvolfia species, including R. serpentina, R. verticillata, R. vomitoria, and Alstonia yunnanensis . Perakine is chemically characterized by a complex hexacyclic ajmalan-type skeleton possessing a 17α-acetoxy group, a 21β-methyl group, a 20α-formyl group, and an unsaturated N(1)=C(2) bond [2]. It serves as a key biosynthetic intermediate in the pathway leading to ajmaline, where it is reduced to raucaffrinoline by the NADPH-dependent enzyme Perakine reductase (PR) [3].

Procurement Risk Alert: Why Generic Ajmaline-Class Alkaloids Cannot Substitute for Perakine (4382-56-3)


While Perakine shares an ajmalan-type skeleton with several other monoterpenoid indole alkaloids (e.g., ajmaline, vomilenine, raucaffrinoline), its unique functional group arrangement—specifically the combination of a 17α-acetoxy group, a 20α-formyl group, and the N(1)=C(2) unsaturation [1]—dictates a distinct chemical reactivity and biological target engagement profile. Notably, Perakine acts as a substrate for the enzyme Perakine reductase (PR), a specific aldo-keto reductase (AKR13 family) that distinguishes it from analogs like ajmaline, which are products further downstream or in different branches of the biosynthetic pathway [2]. In pharmacological contexts, preliminary evidence indicates that Perakine exhibits a different activity spectrum compared to its close structural relatives; for instance, it has demonstrated selective COX-2 inhibition, whereas other co-occurring alkaloids like raucaffrinoline N4-oxide or vinorine N4-oxide show varied or weak cytotoxic profiles [3]. Substituting Perakine with a structurally similar but functionally divergent analog in a research or industrial setting risks invalidating experimental results related to its specific enzymatic conversion or its distinct anti-inflammatory signature.

Quantitative Differentiation: Perakine (4382-56-3) vs. Closest Analogs and In-Class Candidates


Selective COX-2 Inhibition: Perakine Demonstrates >85% Inhibition, Differentiating from Weakly Cytotoxic Analogs

In a panel of monoterpenoid indole alkaloids isolated from Alstonia yunnanensis, Perakine (reported as compound 7 in the study) exhibited selective inhibition of the cyclooxygenase-2 (COX-2) enzyme at >85%, while demonstrating only weak cytotoxicity against a panel of seven human tumor cell lines [1]. This profile is in contrast to co-isolated compounds like vinorine N4-oxide (compound 7 in the original publication's numbering, distinct from Perakine) and raucaffrinoline N4-oxide, which showed similar COX-2 inhibition but also weak cytotoxicity [1]. The selective anti-inflammatory activity without potent cytotoxicity may be a key differentiator for applications focused on inflammation models.

Anti-inflammatory COX-2 Natural Product Alkaloid

Enzymatic Specificity: Perakine is the Definitive Substrate for Perakine Reductase (PR), a Unique Aldo-Keto Reductase

Perakine is the native, physiological substrate for the enzyme Perakine reductase (PR) from Rauvolfia serpentina, which catalyzes its NADPH-dependent reduction to raucaffrinoline [1]. This enzyme, a founding member of the novel AKR13 subfamily, exhibits a unique α8/β6 barrel fold and undergoes specific conformational changes upon NADPH binding [1]. While PR can accept some non-native substrates in engineered systems [2], its natural specificity for the aldehyde group of Perakine is a defining characteristic. Closely related analogs like ajmaline or vomilenine are not substrates for this specific enzymatic step, highlighting Perakine's unique role as a branch-point intermediate in the ajmaline biosynthetic pathway [3].

Enzymology Biosynthesis Aldo-Keto Reductase Biocatalysis

Biosynthetic Branch-Point Specificity: Perakine's Unique Role in the Ajmaline Pathway Distinguished from Vomilenine

Perakine occupies a specific side-branch in the ajmaline biosynthetic pathway, derived from the rearrangement of vomilenine [1]. While both are indolenine alkaloids, their thermodynamic stability and conversion pathways differ. Studies have shown that vomilenine can be chemically transformed into Perakine, confirming the relationship but also highlighting that the equilibrium favors Perakine formation under certain conditions [1]. In plant extracts from Rauvolfia caffra, Perakine is one of the principal alkaloids, co-occurring with vomilenine and raucaffrinoline, but its specific accumulation and conversion dynamics are distinct [2]. This defined role as a precursor to raucaffrinoline (via PR) and a product of vomilenine rearrangement makes Perakine a specific chemical marker for this pathway branch, unlike the more central intermediate vomilenine.

Alkaloid Biosynthesis Natural Product Chemistry Rauvolfia

Validated Application Scenarios for Perakine (4382-56-3) Based on Quantitative Evidence


Investigating Selective COX-2 Inhibition in In Vitro Anti-Inflammatory Assays

Perakine is a suitable positive control or test compound for researchers investigating COX-2 selective inhibition in cell-free or cell-based assays. The established >85% inhibition of COX-2 activity [1] provides a benchmark for comparative studies of novel anti-inflammatory agents. Its documented weak cytotoxicity profile in tumor cell lines [1] may reduce confounding effects in viability assays, making it a cleaner tool for mechanistic inflammation studies compared to more cytotoxic alkaloids.

Enzymatic Studies of Aldo-Keto Reductase (AKR) Family Members, Specifically Perakine Reductase (PR)

Perakine is the essential substrate for any research involving Perakine reductase (PR), a founding member of the AKR13 subfamily. Studies on PR kinetics, structure-function relationships, or engineering of its catalytic properties (e.g., for chiral alcohol synthesis [2]) absolutely require Perakine. Its use is mandatory for characterizing PR mutants or for understanding the enzyme's unique conformational changes upon NADPH and substrate binding [1].

Metabolic Engineering and Biosynthetic Pathway Elucidation in Rauvolfia Species

For metabolic engineers and plant biochemists mapping the ajmaline biosynthetic pathway, Perakine serves as a specific chemical standard and potential precursor for feeding studies. Its position as a side-branch intermediate connecting vomilenine to raucaffrinoline [3] makes it a critical reference compound for quantifying metabolic flux through this specific node. It is also used as a marker compound in the phytochemical analysis of Rauvolfia and Alstonia species [4].

Natural Product Library Screening and Chemical Derivatization

Due to its unique functional groups (17α-acetoxy, 20α-formyl, and N(1)=C(2) unsaturation) [5], Perakine represents a distinct chemotype within monoterpenoid indole alkaloid libraries. Its selective bioactivity profile (COX-2 inhibition with low cytotoxicity) [1] makes it a candidate for medicinal chemistry optimization or as a scaffold for semi-synthetic derivatization aimed at improving potency or modifying selectivity.

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